

Technical Guide: Physicochemical Properties of 4-Formyl-2,1,3-benzoxadiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzofurazancarboxaldehyde

Cat. No.: B027963

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2,1,3-benzoxadiazole, also known as **4-benzofurazancarboxaldehyde**, is a heterocyclic aldehyde.^{[1][2]} This class of compounds, characterized by the fusion of a benzene ring with a furazan (1,2,5-oxadiazole) ring, serves as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the benzoxadiazole core, coupled with the reactive aldehyde functionality, makes it a key intermediate in the synthesis of more complex molecules with potential biological activities and unique photophysical properties. This document provides a comprehensive overview of the known physical and chemical properties of 4-Formyl-2,1,3-benzoxadiazole, along with generalized experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of 4-Formyl-2,1,3-benzoxadiazole is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₂	[1][3]
Molecular Weight	148.12 g/mol	[4]
Appearance	Light Brown Solid	[2][4]
Melting Point	100-102 °C	[2][4]
Boiling Point	277 °C	[2][4]
Density	1.4 ± 0.1 g/cm ³	[4]
Flash Point	121 °C	[2][4]
Solubility	Slightly soluble in Dichloromethane, Chloroform, and Methanol.	[2]
CAS Number	32863-32-4	[1][3]

Experimental Protocols

While a specific, detailed protocol for the synthesis of 4-Formyl-2,1,3-benzoxadiazole is not readily available in the searched literature, a general synthetic approach can be inferred from the synthesis of related benzoxadiazole derivatives. The characterization of the final product would follow standard analytical techniques.

General Synthesis of 2,1,3-Benzoxadiazole Derivatives

The synthesis of the 2,1,3-benzoxadiazole core often starts from a substituted o-nitroaniline. A common method involves the cyclization of the o-nitroaniline derivative. The formyl group can be introduced before or after the formation of the benzoxadiazole ring, depending on the desired synthetic strategy and the stability of the intermediates.

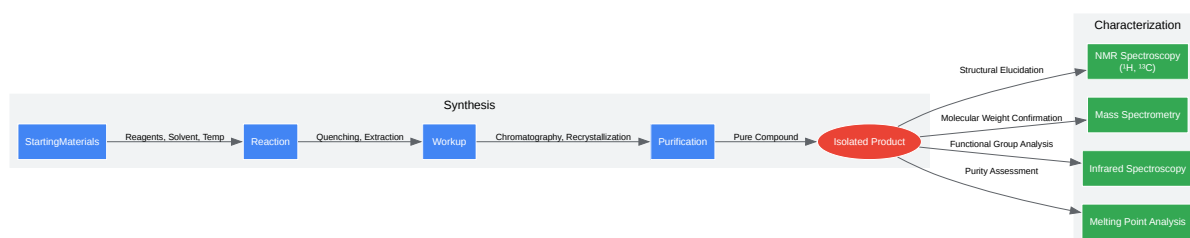
A plausible synthetic route could involve the following conceptual steps:

- Nitration: Introduction of a nitro group ortho to an amino group on a suitable benzene derivative.

- **Cyclization:** Reductive cyclization of the o-nitroaniline derivative to form the 2,1,3-benzoxadiazole ring. This can be achieved using various reagents, such as sodium hypochlorite.
- **Formylation:** Introduction of the aldehyde group at the 4-position of the benzoxadiazole ring. This could be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, if the ring is sufficiently activated, or by oxidation of a corresponding methyl or hydroxymethyl group.

General Characterization Workflow

The identity and purity of synthesized 4-Formyl-2,1,3-benzoxadiazole would be confirmed using a standard battery of analytical techniques.



[Click to download full resolution via product page](#)

General Experimental Workflow for Synthesis and Characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the aldehyde proton. The chemical shifts and coupling constants would be

consistent with the 4-substituted benzoxadiazole structure.

- ^{13}C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and show a characteristic downfield signal for the aldehyde carbonyl carbon.

2. Mass Spectrometry (MS):

- Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of $\text{C}_7\text{H}_4\text{N}_2\text{O}_2$ (148.12 g/mol).

3. Infrared (IR) Spectroscopy:

- The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks would include a strong carbonyl ($\text{C}=\text{O}$) stretch for the aldehyde (typically around 1700 cm^{-1}) and bands corresponding to the aromatic $\text{C}-\text{H}$ and $\text{C}=\text{C}$ bonds, as well as the $\text{N}-\text{O}$ bonds of the benzoxadiazole ring.

4. Melting Point Analysis:

- The melting point of the purified compound will be determined and compared to the literature value. A sharp melting point range is indicative of high purity.

Applications in Research and Development

4-Formyl-2,1,3-benzoxadiazole is a valuable precursor for the synthesis of a variety of derivatives with applications in:

- **Fluorescent Probes:** The benzoxadiazole moiety is known to be a fluorophore. Derivatives of this compound can be used to develop fluorescent labels and probes for biological imaging and sensing applications. For instance, related compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used for the fluorogenic labeling of amino acids.
- **Medicinal Chemistry:** The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a library of compounds for screening for various biological activities. Benzoxadiazole derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

- **Materials Science:** The unique electronic properties of the benzoxadiazole ring system make it an attractive component for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-Formyl-2,1,3-benzoxadiazole. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Stored under inert atmosphere at 2-8°C is recommended for maintaining its stability.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Formyl-2,1,3-benzoxadiazole | CymitQuimica [cymitquimica.com]
- 2. 4-Benzofurazancarboxaldehyde | 32863-32-4 [amp.chemicalbook.com]
- 3. Angene - 4-Formyl-2,1,3-benzoxadiazole | 32863-32-4 | MFCD07772900 | AG003KSI [japan.angenechemical.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-Formyl-2,1,3-benzoxadiazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027963#physical-properties-of-4-formyl-2-1-3-benzoxadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com